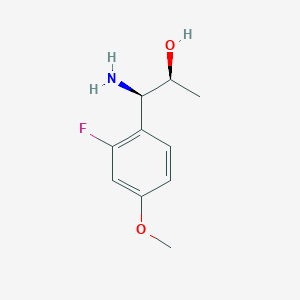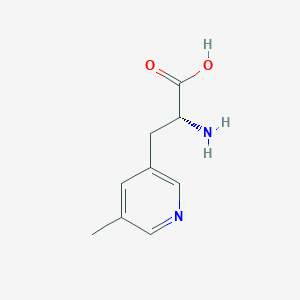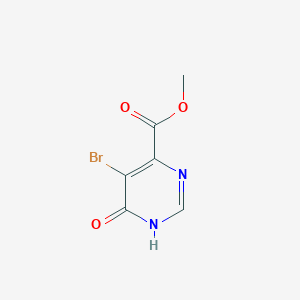![molecular formula C18H10Cl2N2OS B13051891 7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)
7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one” is a heterocyclic compound that contains both thieno and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno Ring: This could involve the cyclization of a suitable precursor.
Introduction of Chlorophenyl Groups: This might be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyrimidinone Ring: This could involve the condensation of an appropriate amine with a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (chlorine) on the aromatic rings could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules.
Biology
It might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If found to have significant biological activity, it could be developed into a pharmaceutical agent.
Industry
The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. For example, if it has anticancer properties, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Phenylthieno[3,2-D]pyrimidin-4(3H)-one
- 3-Phenylthieno[3,2-D]pyrimidin-4(3H)-one
Uniqueness
The presence of two chlorophenyl groups might confer unique properties, such as increased lipophilicity or specific interactions with biological targets.
Propiedades
Fórmula molecular |
C18H10Cl2N2OS |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
7-(3-chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-12-4-6-14(7-5-12)22-10-21-16-15(9-24-17(16)18(22)23)11-2-1-3-13(20)8-11/h1-10H |
Clave InChI |
BTPQOLNLTNYJAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)





